

Application Notes & Protocols: Formulation of Cyclohexadecanone in Topical Preparations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexadecanone**

Cat. No.: **B1615262**

[Get Quote](#)

Introduction

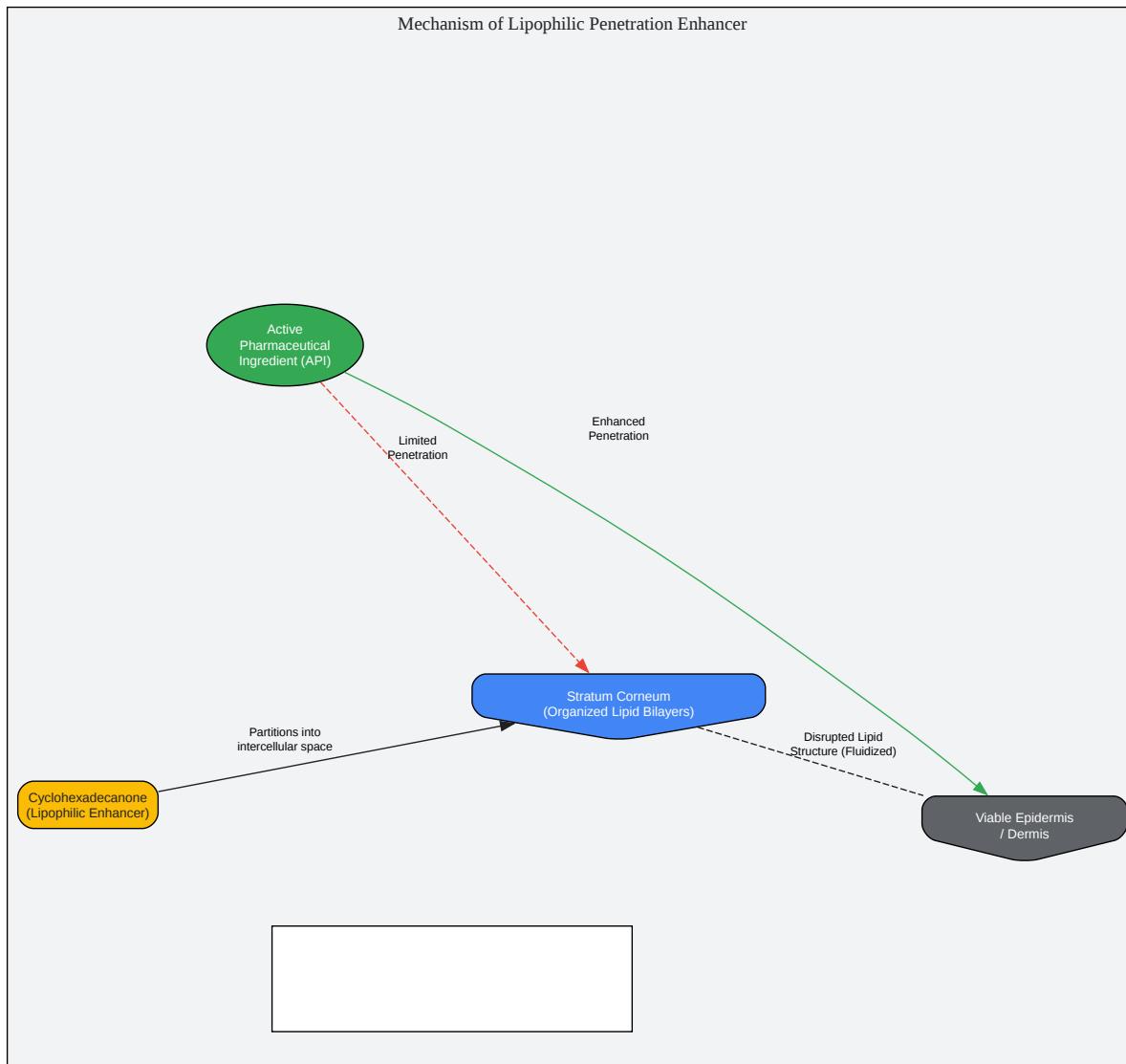
Cyclohexadecanone, a macrocyclic ketone, is a well-established ingredient in the fragrance industry, prized for its persistent, musk-like aroma.^[1] It is commonly found in a variety of personal care products, including lotions, creams, and soaps.^[2] Beyond its olfactory contributions, the physicochemical properties of **Cyclohexadecanone**, particularly its lipophilicity and molecular size, suggest its potential for broader applications in topical and transdermal drug delivery systems.

These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the formulation of **Cyclohexadecanone** into topical preparations. This document outlines its material properties, safety profile, and detailed protocols for formulation and evaluation. While primarily known as a fragrance, this guide will also explore its potential as a functional excipient, such as a penetration enhancer, based on the mechanisms of similar chemical entities.

1. Physicochemical Properties of Cyclohexadecanone

A thorough understanding of the physicochemical properties of **Cyclohexadecanone** is fundamental for successful topical formulation development. These properties influence its solubility in various excipients, stability within the formulation, and its interaction with the skin barrier.

Property	Value	Reference
Chemical Formula	$C_{16}H_{30}O$	[2]
Molar Mass	$238.415 \text{ g}\cdot\text{mol}^{-1}$	[3]
Appearance	White to pale tan solid/powder	[2]
Melting Point	66 °C to 76 °C	[2] [3]
Boiling Point	340 to 341 °C at 760 mmHg	[2]
Flash Point	148.33 °C (Closed Cup)	[2]
Vapor Pressure	0.000120 mmHg at 25 °C (estimated)	[2]
CAS Number	2550-52-9	[1]
Alternate Names	Isomuscone, Homoexaltone	[1]


2. Safety and Toxicological Profile

Cyclohexadecanone has been evaluated for safety by the Research Institute for Fragrance Materials (RIFM).[\[4\]](#) The following table summarizes key toxicological data relevant to its use in topical preparations. It is crucial to adhere to recommended concentration limits to minimize risks such as skin sensitization.[\[1\]](#)

Endpoint	Result	Reference
Acute Oral Toxicity (Rat)	LD50 > 2000 mg/kg	[2]
Acute Dermal Toxicity (Rabbit)	LD50 > 2000 mg/kg	[2]
Skin Irritation	Considered an irritant to skin, eyes, and the respiratory system.	[2]
Skin Sensitization	Found to have the potential for skin sensitization in a fraction of people.	[1]
Genotoxicity	Not found to present a concern for genotoxic potential.	[4]
Usage Recommendation	Up to 2.0% in the fragrance concentrate.	[2]

3. Role in Topical Formulations: Fragrance and Potential Penetration Enhancer

Currently, **Cyclohexadecanone** is incorporated into topical products for its fragrance. However, its lipophilic nature suggests a potential secondary role as a chemical penetration enhancer. Penetration enhancers are excipients that reversibly disrupt the stratum corneum, the primary barrier of the skin, to facilitate the delivery of active pharmaceutical ingredients (APIs) to deeper skin layers or the systemic circulation.[\[5\]](#)[\[6\]](#) The mechanism often involves the fluidization of intercellular lipids in the stratum corneum.[\[5\]](#)

[Click to download full resolution via product page](#)

Proposed mechanism of **Cyclohexadecanone** as a penetration enhancer.

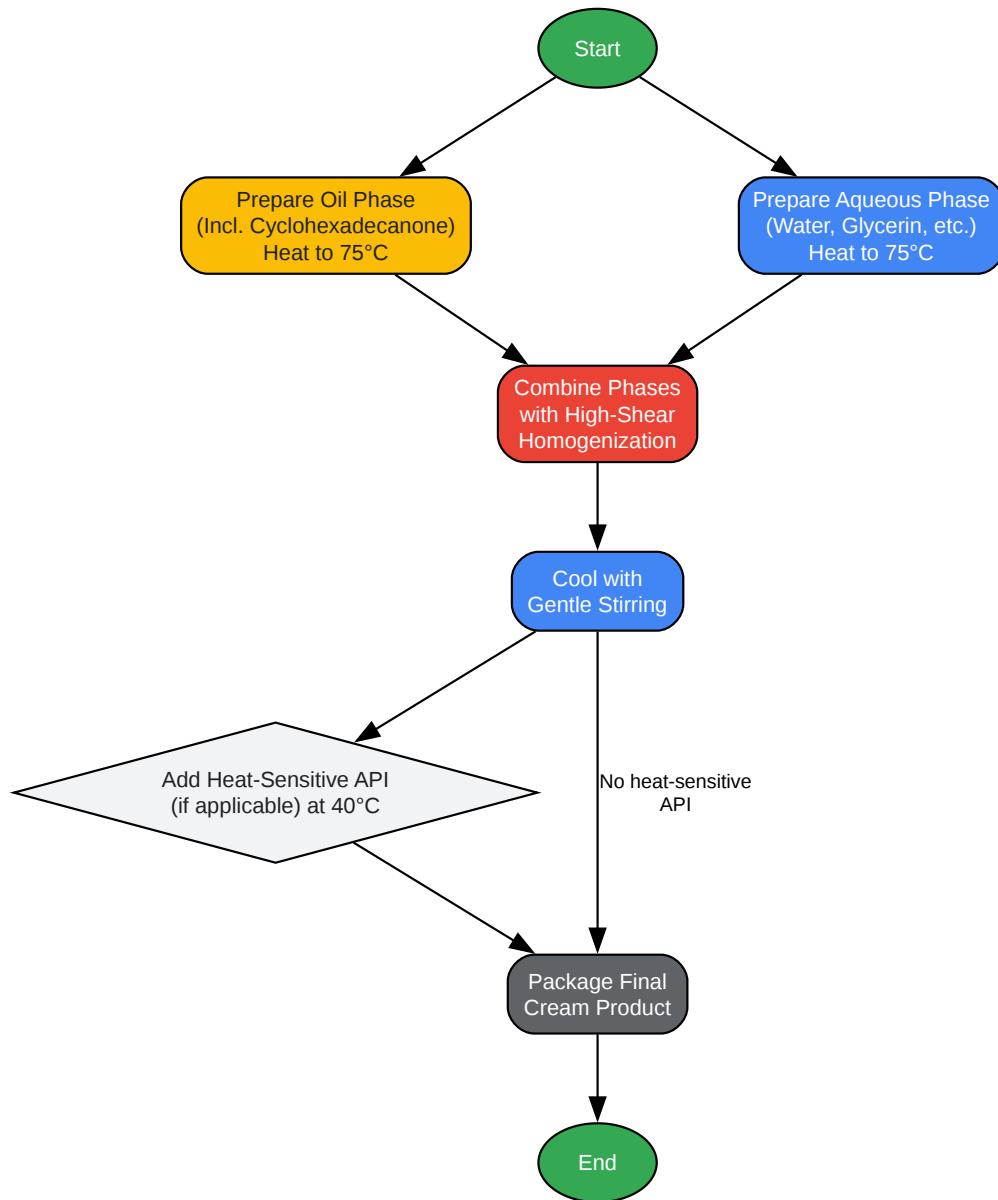
4. Experimental Protocols: Formulation Development

The following are model protocols for incorporating **Cyclohexadecanone** into common topical vehicles: an oil-in-water (o/w) cream and a hydrogel. These protocols should be adapted based on the specific API and desired final product characteristics.

4.1. Protocol for Oil-in-Water (o/w) Cream Formulation

This protocol describes a standard fusion method for preparing an o/w cream.

Cyclohexadecanone, being lipophilic, is incorporated into the oil phase.


Materials:

- Oil Phase: Cetyl alcohol, Macadamia oil, **Cyclohexadecanone**
- Aqueous Phase: Purified water, Glycerin, Preservative (e.g., Methylparaben)
- Emulsifier: Sodium lauryl sulfate
- API: As required (can be added to either phase depending on solubility)

Methodology:

- Preparation of Phases:
 - Oil Phase: Accurately weigh and combine the oil-soluble components (e.g., Cetyl alcohol, Macadamia oil, **Cyclohexadecanone**) in a suitable vessel. Heat to 70-75°C with gentle stirring until all components are melted and uniform.
 - Aqueous Phase: In a separate vessel, weigh and combine the water-soluble components (e.g., Purified water, Glycerin, preservative). Heat to 70-75°C with stirring until all solids are dissolved.
- Emulsification:
 - Slowly add the Aqueous Phase to the Oil Phase with continuous high-shear mixing (e.g., using a homogenizer).
 - Maintain mixing for 5-10 minutes to ensure the formation of a fine emulsion.

- Cooling and Finalizing:
 - Remove the emulsion from the heat source and continue to stir gently with a propeller mixer as it cools.
 - If the API is heat-sensitive, it can be incorporated when the cream has cooled to around 40°C.
 - Continue stirring until the cream congeals and reaches room temperature.
 - Homogenize the final product to ensure uniform consistency. Package in appropriate containers.

[Click to download full resolution via product page](#)

Workflow for preparing an o/w cream with **Cyclohexadecanone**.

4.2. Protocol for Hydrogel Formulation

For a gel formulation, **Cyclohexadecanone** must first be solubilized in a suitable co-solvent before being added to the aqueous gelling agent dispersion.

Materials:

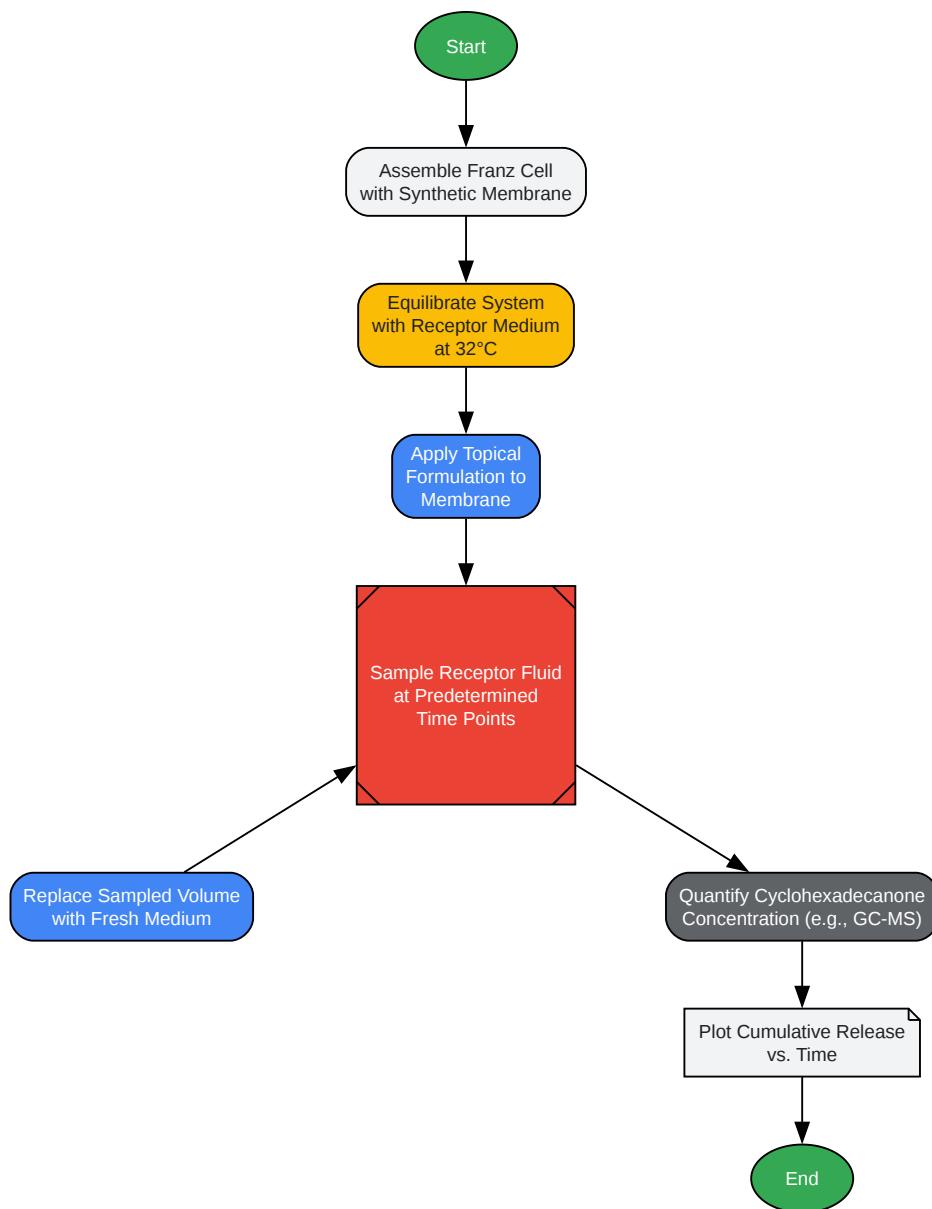
- Gelling Agent: Carbomer (e.g., Carbopol 940)
- Solvent System: Ethanol, Propylene glycol
- Active Ingredient: **Cyclohexadecanone**
- Aqueous Phase: Purified water
- Neutralizing Agent: Triethanolamine (TEA)
- Humectant: Glycerin

Methodology:

- Disperse Gelling Agent: Slowly sprinkle the carbomer into purified water while stirring continuously to avoid clumping. Allow it to hydrate completely (this may take several hours or overnight).
- Prepare Active Phase: In a separate container, dissolve the **Cyclohexadecanone** and any other lipophilic components in a mixture of ethanol and propylene glycol.
- Combine Phases: Slowly add the active phase to the hydrated gelling agent dispersion with gentle mixing until a uniform mixture is obtained.
- Neutralization: Add the neutralizing agent (e.g., Triethanolamine) dropwise while stirring. The mixture will thicken to form a clear or translucent gel.
- Finalize: Check the pH to ensure it is within the desired range for topical application (typically 4.5-6.5). Package in appropriate containers.

5. Experimental Protocols: Formulation Evaluation

5.1. In Vitro Release Testing (IVRT)


IVRT is a critical quality control test used to assess the rate at which the active ingredient is released from a topical formulation.[\[7\]](#)

Apparatus:

- Franz Diffusion Cells
- Synthetic membrane (e.g., Polysulfone)
- Receptor medium (e.g., phosphate-buffered saline with a solubilizer like Tween 80 to maintain sink conditions)
- Stirring plate and magnetic stir bars
- Sampling syringe

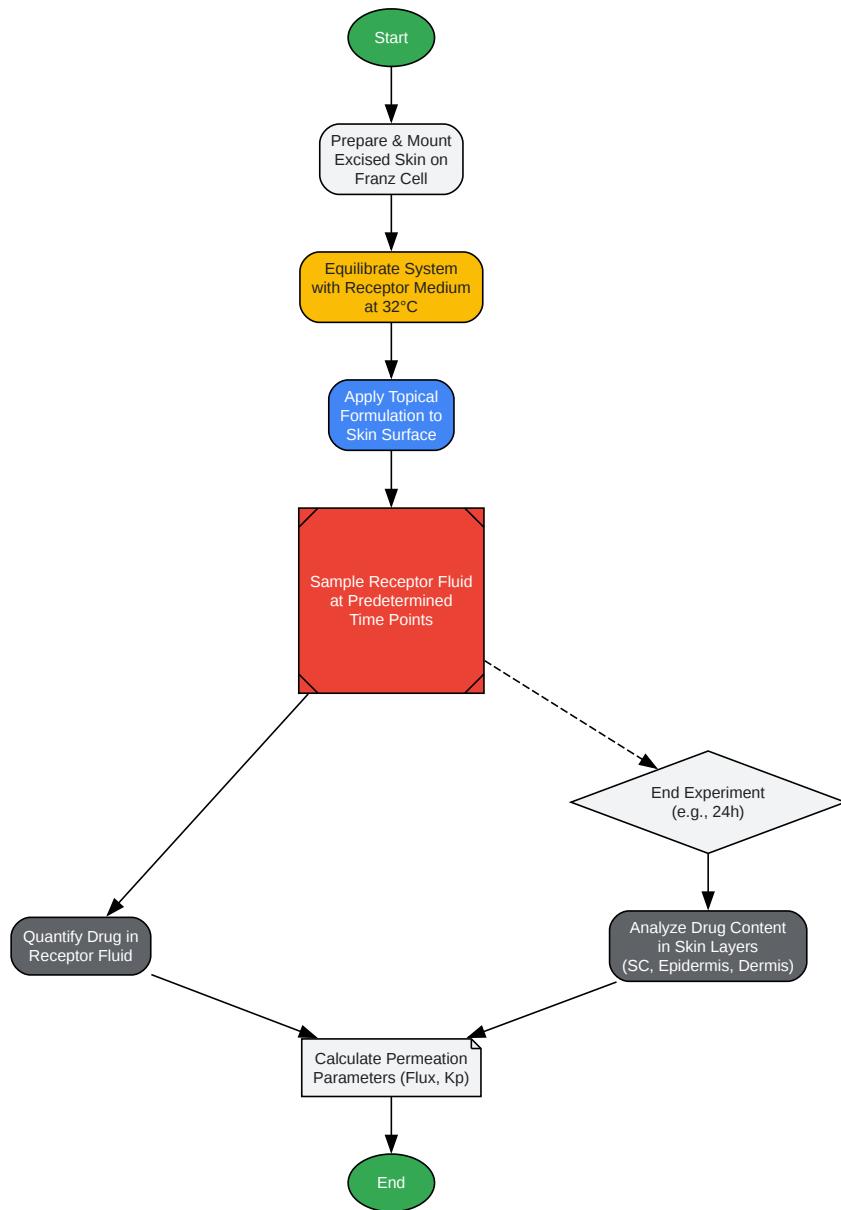
Methodology:

- Preparation: Assemble the Franz diffusion cells, ensuring the synthetic membrane is properly mounted between the donor and receptor chambers without any trapped air bubbles.
- Equilibration: Fill the receptor chamber with pre-warmed ($32 \pm 1^\circ\text{C}$) receptor medium and allow the system to equilibrate for 30 minutes.
- Dosing: Apply a finite dose (e.g., 5-15 mg/cm²) of the **Cyclohexadecanone** formulation uniformly onto the membrane surface in the donor chamber.
- Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
- Analysis: Quantify the concentration of **Cyclohexadecanone** in the collected samples using a validated analytical method (e.g., GC-MS).
- Data Calculation: Calculate the cumulative amount of **Cyclohexadecanone** released per unit area (μg/cm²) and plot it against time.

[Click to download full resolution via product page](#)

Workflow for In Vitro Release Testing (IVRT).

5.2. Ex Vivo Skin Permeation Testing (EVPT)


EVPT provides a more biologically relevant measure of a drug's ability to penetrate the skin barrier. The protocol is similar to IVRT but uses excised human or animal skin.

Apparatus:

- Same as IVRT, but with excised skin (e.g., human cadaver skin, porcine ear skin) instead of a synthetic membrane.

Methodology:

- Skin Preparation: Thaw frozen excised skin and cut it to the appropriate size. Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor chamber.
- Integrity Check: Ensure skin barrier integrity before starting the experiment (e.g., by measuring transepidermal water loss or electrical resistance).
- Procedure: Follow the same steps for equilibration, dosing, and sampling as described in the IVRT protocol (Section 5.1).
- Analysis:
 - Quantify the concentration of **Cyclohexadecanone** in the receptor fluid at each time point.
 - At the end of the experiment, disassemble the cell. Analyze the amount of **Cyclohexadecanone** remaining on the skin surface (unpenetrated), within the stratum corneum (tape stripping), and in the remaining epidermis/dermis (digestion or extraction).
[8]
- Data Calculation:
 - Plot the cumulative amount of **Cyclohexadecanone** permeated per unit area against time.
 - Determine key permeation parameters such as the steady-state flux (J_{ss}) and the permeability coefficient (K_p).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexadecanone | The Fragrance Conservatory [fragranceconservatory.com]
- 2. cyclohexadecanone, 2550-52-9 [thegoodsentscompany.com]
- 3. Cyclohexadecanone - Wikipedia [en.wikipedia.org]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. rroij.com [rroij.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyses of volatile organic compounds from human skin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Formulation of Cyclohexadecanone in Topical Preparations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615262#formulation-of-cyclohexadecanone-in-topical-preparations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com